molecular formula C12H10N2O3S B352904 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide CAS No. 430443-01-9

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide

Cat. No.: B352904
CAS No.: 430443-01-9
M. Wt: 262.29g/mol
InChI Key: HQNNUDVJGIQTJK-TWGQIWQCSA-N
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Description

2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide (CAS 430443-01-9) is a synthetic compound featuring the thiazolidine-2,4-dione (TZD) pharmacophore, a scaffold renowned for its diverse biological potential in medicinal chemistry research . With a molecular formula of C12H10N2O3S and a molecular weight of 262.28 g/mol , this reagent serves as a valuable building block for investigating new bioactive molecules. The TZD core is extensively documented in scientific literature for its broad spectrum of biological activities. Researchers are particularly interested in TZD derivatives for developing new antimicrobial agents . Specific derivatives have shown potent antibacterial activity, especially against Gram-positive bacterial strains, with some compounds demonstrating efficacy comparable to or exceeding standard drugs like oxacillin and cefuroxime . The presence of the acetamide linker and the 2-methylphenyl group in this compound is a common structural motif aimed at enhancing biological activity and optimizing physicochemical properties, making it a compound of interest in structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound in various applications, including as a starting material for the synthesis of novel chemical libraries, in assays for screening antimicrobial and anti-inflammatory activity, and in mechanistic studies to probe the interaction of TZD derivatives with biological targets.

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7-4-2-3-5-8(7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNNUDVJGIQTJK-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C\2/C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization and formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide involves its interaction with various molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Modifications at the 5th Position of the TZD Ring

The 5th position of the TZD ring is a critical site for structural variation. Key analogs include:

Compound 5th Position Substituent Biological Activity IC50/Activity Data (if available) Reference
Target Compound (Z)-ylidene Under investigation N/A
5-Benzylidene-TZD derivatives Benzylidene Antiproliferative (MCF-7, K562) Variable activity across cell lines
5-(3-Hydroxybenzylidene)-TZD analog 3-Hydroxybenzylidene Antioxidant potential DPPH scavenging: Moderate activity
5-(Thiophen-2-ylmethylene)-TZD derivatives Thiophene ring Antimicrobial/anticancer Not specified
  • Anticancer Activity: 5-Benzylidene derivatives, such as 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide, exhibit potent antiproliferative effects against breast cancer (MCF-7) and leukemia (K562) cells . The target compound’s 5-ylidene group may confer similar activity, but the 2-methylphenyl acetamide substituent could alter cell permeability or target binding.
  • Antioxidant Activity: Compounds with electron-donating groups (e.g., 3-hydroxybenzylidene in ) show enhanced radical scavenging due to phenolic –OH groups. In contrast, the target compound’s 2-methylphenyl group, being less polar, may reduce antioxidant efficacy .

Variations in the Acetamide Side Chain

The N-substituent on the acetamide moiety modulates solubility and target selectivity:

Compound Acetamide N-Substituent Key Activity Notes Reference
Target Compound 2-Methylphenyl Unspecified Lipophilic substituent
N-(4-Methoxyphenyl) analog 4-Methoxyphenyl Anticancer Improved solubility vs. methylphenyl
N-(5-Substituted-1,3,4-thiadiazol-2-yl) Heterocyclic substituent Hypoglycemic Enhanced hydrogen bonding
N-(2-Chlorophenyl) thioxo analog 2-Chlorophenyl + thioxo group Antimicrobial Thioxo group increases electrophilicity
  • Hypoglycemic Activity: Derivatives like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides () demonstrate hypoglycemic effects in mice, attributed to the methoxy group’s polarity and extended conjugation. The target compound’s 2-methylphenyl group may reduce such activity due to steric hindrance .
  • Antimicrobial Activity : Thioxo analogs (e.g., N-(2-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide) show enhanced antimicrobial properties, likely due to sulfur’s electron-withdrawing effects improving target interaction .

Physicochemical and Structural Properties

  • Molecular Weight and Solubility : The target compound (C18H16N2O3S, MW 340.09) has a lower molecular weight compared to analogs with bulky substituents (e.g., C21H21Cl2N3O3S in , MW 466.38). This may enhance bioavailability but reduce binding specificity .
  • Thiophene-containing analogs () leverage aromatic heterocycles for improved binding .

Biological Activity

The compound 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with acetic acid derivatives. The general method includes the use of acid chlorides in anhydrous solvents like dioxane and pyridine to facilitate the formation of the thiazolidinone structure. The final products are usually purified through crystallization techniques.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinone exhibit significant antibacterial properties. For instance, a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives were synthesized and tested for their antibacterial efficacy against various bacterial strains. The results indicated that several compounds showed promising activity against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainZone of Inhibition (mm)
28E. coli15
32S. aureus18
38P. aeruginosa12

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays including DPPH radical scavenging and superoxide anion scavenging tests. Compounds derived from this scaffold have shown significant radical scavenging activity, indicating their potential as antioxidants. For example, compounds 4k and 4l exhibited strong antioxidant activity across multiple assays .

CompoundDPPH Scavenging (%)Superoxide Scavenging (%)
4k8578
4l9082

Anti-inflammatory Activity

In addition to antibacterial and antioxidant activities, the compound has also been assessed for its anti-inflammatory effects. Studies have shown that certain derivatives can inhibit lipid peroxidation and erythrocyte hemolysis, suggesting a protective effect against oxidative stress-related inflammation .

Case Studies

  • Antibacterial Efficacy : A recent study synthesized various thiazolidinone derivatives and tested their antibacterial activity against clinical isolates of E. coli and S. aureus. The findings indicated that modifications at the phenyl ring significantly enhanced antibacterial potency.
  • Antioxidant Properties : In a comparative study evaluating several thiazolidinone derivatives for antioxidant activity, compound 4k was found to be one of the most effective in scavenging free radicals compared to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Mechanism : Research involving the evaluation of erythrocyte membrane stabilization showed that specific thiazolidinone derivatives could significantly reduce hemolysis in vitro, indicating their potential use in treating inflammatory conditions.

Q & A

Q. Critical Parameters :

  • Base selection (e.g., NaHCO₃) to deprotonate the thiazolidine-dione.
  • Solvent polarity (DMF) to stabilize intermediates.

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the 2-methylphenyl group (δ 2.3–2.5 ppm) and thiazolidinone ring (δ 3.5–4.5 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (C=O at δ 165–175 ppm) and aromatic carbons .
  • IR Spectroscopy : Detects C=O stretches (1735 cm⁻¹ for thiazolidinone) and N–H bonds (3240 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight via [M+H]⁺ peaks .
  • HPLC : Ensures purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How can researchers optimize reaction yields during the synthesis of derivatives with modified aromatic or heterocyclic substituents?

Answer:
Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiazolidinone ring .
  • Temperature Control : Mild heating (40–60°C) accelerates reactivity without side-product formation .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions .
  • Purification : Gradient recrystallization (methanol/acetone) or column chromatography (silica gel, ethyl acetate/hexane) .

Example : Substituting the 2-methylphenyl group with electron-withdrawing groups (e.g., nitro) requires adjusted stoichiometry (1:1.2 molar ratio of acetamide to thiazolidine-dione) to compensate for reduced nucleophilicity .

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Answer:
Contradictions arise from tautomerism (e.g., keto-enol forms in the thiazolidinone ring) or impurities. Mitigation strategies:

  • Cross-Validation : Combine ¹H-¹³C HSQC NMR to assign ambiguous proton-carbon correlations .
  • X-ray Crystallography : Resolve tautomeric states by determining solid-state structure .
  • Dynamic NMR : Monitor temperature-dependent shifts to identify equilibrating species .
  • High-Resolution MS : Rule out isobaric impurities .

Case Study : A ¹H NMR singlet at δ 7.2 ppm may suggest aromatic protons but could overlap with enolic protons. HSQC confirms the absence of carbon coupling, ruling out aromaticity .

Advanced: What mechanistic insights explain the reactivity of the thiazolidinone ring in nucleophilic reactions?

Answer:
The thiazolidinone ring undergoes nucleophilic attack at the 5-ylidene position due to:

  • Electronic Effects : The electron-withdrawing C=O groups activate the α-carbon for nucleophilic substitution .
  • Tautomerism : The enol form stabilizes transition states via resonance (Fig. 1).
  • Kinetic Studies : Isotopic labeling (e.g., ¹⁸O in C=O) tracks oxygen exchange during ring-opening reactions .

Q. Mechanistic Pathway :

Deprotonation of thiazolidinone by NaHCO₃.

Nucleophilic attack by the acetamide’s chloro group.

Elimination of HCl to form the 5-ylidene bond .

Basic: What are the key stability considerations for this compound under varying pH and temperature conditions?

Answer:

  • pH Stability :
    • Acidic Conditions (pH < 3) : Hydrolysis of the acetamide bond occurs, forming 2-methylphenylamine and thiazolidinone fragments .
    • Basic Conditions (pH > 10) : Thiazolidinone ring opens via hydroxide attack .
  • Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmospheres .
  • Light Sensitivity : The 5-ylidene group undergoes [2+2] photodimerization; use amber vials for storage .

Advanced: How does structural modification of the 2-methylphenyl group impact biological activity?

Answer:
Modifications alter pharmacokinetics and target binding:

  • Electron-Donating Groups (e.g., –OCH₃) : Enhance solubility but reduce metabolic stability .
  • Electron-Withdrawing Groups (e.g., –NO₂) : Increase affinity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Q. Comparative Data :

SubstituentLogPIC₅₀ (μM) vs. Target X
2-CH₃3.212.5 ± 1.2
4-NO₂2.88.7 ± 0.9
3-OCH₃2.515.3 ± 1.5

Data derived from analogs in .

Advanced: What computational methods are suitable for predicting the compound’s binding modes with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding to enzymes (e.g., PPAR-γ) using the thiazolidinone ring as a hydrogen-bond acceptor .
  • MD Simulations (GROMACS) : Assesses stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models : Relate substituent electronegativity to activity (R² > 0.85 for PPAR-γ agonists) .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

  • Temperature : –20°C in sealed, argon-flushed vials .
  • Solvent : Store as a solid; avoid DMSO solutions >1 month due to hydrolysis .
  • Light Protection : Amber glassware to prevent photodegradation .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

Answer:

  • Bioisosteric Replacement : Substitute the 2-methylphenyl group with trifluoromethyl (improves CYP450 resistance) .
  • Prodrug Strategies : Introduce ester moieties at the acetamide nitrogen for slow hydrolysis in vivo .
  • Deuterium Incorporation : Replace labile C–H bonds with C–D bonds to slow oxidative metabolism .

Case Study : A deuterated analog showed a 2.3-fold increase in half-life (t₁/₂ = 8.7 h vs. 3.8 h for parent compound) in hepatic microsome assays .

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